5-Acetylamino-6-formylamino-3-methyluracil
Overview
Description
5-Acetylamino-6-formylamino-3-methyluracil is a significant compound identified as a major metabolite of caffeine in humans. This compound has been isolated and identified through various solvent extraction and chromatographic techniques, with its structure confirmed by UV, NMR, and mass spectral data alongside chemical synthesis. The compound is known for its instability in the presence of dilute bases and/or methanol, leading to the formation of a deformylated compound, 5-acetylamino-6-amino-3-methyluracil (Tang, Grant, & Kalow, 1983).
Synthesis Analysis
The synthesis of 5-acetylamino-6-formylamino-3-methyluracil (AFMU) has been achieved through simple chemical transformations starting from thiourea and ethyl cyanoacetate. This method provides an accessible route to produce AFMU, required as standard material for qualitative identification and quantitative determination in caffeine metabolism studies (Röhrkasten, Raatz, Kreher, & Blaszkewicz, 1997).
Molecular Structure Analysis
The molecular and crystal structure of related uracil derivatives has been investigated through X-ray diffraction, revealing planar structures and insights into the conformation of amino groups attached to the uracil ring. Such studies provide foundational knowledge for understanding the structural characteristics of 5-acetylamino-6-formylamino-3-methyluracil and its derivatives (Hueso-Ureña, Moreno-Carretero, Low, & Masterton, 1997).
Chemical Reactions and Properties
5-Acetylamino-6-formylamino-3-methyluracil undergoes a spontaneous deformylation reaction in solutions of different pH and in urine, transforming uniquely to 5-acetylamino-6-amino-3-methyluracil. This reaction follows first-order kinetics, with the half-life of AFMU varying significantly across different pH levels, indicating its chemical instability and reactivity under various conditions (Wong, Villeneuve, Tessier, Banerjee, Nedev, Jean-Claude, & Leyland-Jones, 2002).
Physical Properties Analysis
The ultraviolet absorption spectra of AFMU and its deformylation product differ significantly, and the wavelengths of absorption maximum and molar extinction coefficients vary with pH. Such properties are critical for the analytical detection and measurement of these compounds in various studies (Wong et al., 2002).
Chemical Properties Analysis
The chemical stability and reactivity of 5-acetylamino-6-formylamino-3-methyluracil, particularly its deformylation to 5-acetylamino-6-amino-3-methyluracil, play a significant role in its behavior as a metabolite of caffeine. The kinetics of this transformation and the effects of pH on its stability offer insights into its chemical properties and potential applications in metabolic and pharmacokinetic studies (Wong et al., 2002).
Scientific Research Applications
Metabolism of Caffeine
AFMU is identified as a major metabolite of caffeine in humans. Unstable forms of this compound can form deformylated compounds (Tang, Grant, & Kalow, 1983).
Acetylation Polymorphism
Research has shown that AFMU can be used to test acetylation polymorphism, a genetic variation in drug metabolism. This has implications for understanding individual differences in drug response and toxicity (Grant, Tang, & Kalow, 1984).
Cytotoxicity Studies
Studies have investigated the cytotoxic potential of substituted uracils of methylxanthines, like AFMU, indicating that these compounds are not involved in the toxicity of high doses of caffeine in rats (Peri et al., 1983).
Preparative Scale Synthesis
The compounds AFMU and AAMU (5-Acetylamino-6-amino-3-methyluracil), both related to caffeine metabolism, can be synthesized on a preparative scale. This provides standard materials for qualitative and quantitative determinations in caffeine metabolism research (Röhrkasten et al., 1997).
Population Studies
The application of AFMU extends to population studies, where it aids in determining acetylator phenotypes in various populations. This has implications for understanding the metabolic differences among populations, with potential relevance to personalized medicine and pharmacogenetics (Huang, Chu, & Huang, 1991).
Safety And Hazards
The safety data sheet for 5-Acetylamino-6-formylamino-3-methyluracil suggests that in case of inhalation, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately . The skin should be washed off with soap and plenty of water, and a doctor should be consulted .
properties
IUPAC Name |
N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234663 | |
Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Acetylamino-6-formylamino-3-methyluracil | |
CAS RN |
85438-96-6 | |
Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85438-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085438966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylamino-6-formylamino-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQW8YAU3VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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